N-[5-chloro-2-(2,5-dimethoxybenzoyl)-1-benzofuran-3-yl]acetamide
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Overview
Description
N-[5-chloro-2-(2,5-dimethoxybenzoyl)-1-benzofuran-3-yl]acetamide is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a benzofuran ring, a benzoyl group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-chloro-2-(2,5-dimethoxybenzoyl)-1-benzofuran-3-yl]acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the acylation of 2,5-dimethoxybenzoic acid with 5-chloro-1-benzofuran-3-ylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[5-chloro-2-(2,5-dimethoxybenzoyl)-1-benzofuran-3-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in the replacement of the chloro group with various nucleophiles .
Scientific Research Applications
N-[5-chloro-2-(2,5-dimethoxybenzoyl)-1-benzofuran-3-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[5-chloro-2-(2,5-dimethoxybenzoyl)-1-benzofuran-3-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in oxidative stress pathways, leading to its antioxidant effects .
Comparison with Similar Compounds
Similar Compounds
N-(5-chloro-2-hydroxy-phenyl)-acetamide: Similar structure but with a hydroxy group instead of a dimethoxybenzoyl group.
2-chloro-N-(2,5-dimethoxyphenyl)acetamide: Similar structure but lacks the benzofuran ring.
Uniqueness
N-[5-chloro-2-(2,5-dimethoxybenzoyl)-1-benzofuran-3-yl]acetamide is unique due to the presence of both the benzofuran ring and the dimethoxybenzoyl group, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C19H16ClNO5 |
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Molecular Weight |
373.8 g/mol |
IUPAC Name |
N-[5-chloro-2-(2,5-dimethoxybenzoyl)-1-benzofuran-3-yl]acetamide |
InChI |
InChI=1S/C19H16ClNO5/c1-10(22)21-17-13-8-11(20)4-6-16(13)26-19(17)18(23)14-9-12(24-2)5-7-15(14)25-3/h4-9H,1-3H3,(H,21,22) |
InChI Key |
KQKGRTKMAHLLEL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(OC2=C1C=C(C=C2)Cl)C(=O)C3=C(C=CC(=C3)OC)OC |
Origin of Product |
United States |
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